Plumbane, dibromodiphenyl-
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Overview
Description
Plumbane, dibromodiphenyl- is a chemical compound with the molecular formula C12H10Br2Pb It is a derivative of plumbane, where two phenyl groups are substituted with bromine atoms
Preparation Methods
The synthesis of plumbane, dibromodiphenyl- typically involves the reaction of lead compounds with brominated diphenyl precursors. One common method is the reaction of lead(II) acetate with 4,4’-dibromodiphenyl ether in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .
Chemical Reactions Analysis
Plumbane, dibromodiphenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and brominated diphenyl derivatives.
Reduction: Reduction reactions can convert plumbane, dibromodiphenyl- to lead metal and hydrogen bromide.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Plumbane, dibromodiphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of plumbane, dibromodiphenyl- involves its interaction with various molecular targets. In oxidation reactions, it acts as a source of bromine and lead ions, which can interact with other molecules to form new compounds. The pathways involved in these reactions include electron transfer and radical formation, leading to the formation of oxidized products .
Comparison with Similar Compounds
Plumbane, dibromodiphenyl- can be compared with other similar compounds such as:
Plumbane (PbH4): A simpler lead hydride with different chemical properties and reactivity.
Decabromodiphenyl ether (decaBDE): A brominated diphenyl ether used as a flame retardant, which shares some structural similarities but has different applications and reactivity.
Tetraethyllead (Pb(C2H5)4): An organolead compound used as an anti-knock agent in gasoline, with different chemical behavior and applications
Properties
CAS No. |
3124-29-6 |
---|---|
Molecular Formula |
C12H10Br2Pb |
Molecular Weight |
521 g/mol |
IUPAC Name |
dibromo(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2BrH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
HUFBGSAPHMBMBT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Br)Br |
Origin of Product |
United States |
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